molecular formula C13H28N4O4 B13397284 Sannamycin E CAS No. 73051-92-0

Sannamycin E

カタログ番号: B13397284
CAS番号: 73051-92-0
分子量: 304.39 g/mol
InChIキー: CPVYVUXPFHPEFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sannamycin E is an aminoglycoside antibiotic that belongs to the fortimicin group. It is known for its potent antibacterial properties and is used primarily in the treatment of bacterial infections. The compound is derived from the bacterium Micromonospora olivasterospora and has a unique pseudodisaccharide structure .

特性

CAS番号

73051-92-0

分子式

C13H28N4O4

分子量

304.39 g/mol

IUPAC名

5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol

InChI

InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3

InChIキー

CPVYVUXPFHPEFB-UHFFFAOYSA-N

正規SMILES

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sannamycin E involves several steps, starting with the preparation of the glycosyl donors and acceptors. The proven sannamine-type acceptor and glycosyl donors featuring novel protecting patterns are used in the synthesis . The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound is carried out through fermentation processes using the bacterium Micromonospora olivasterospora. The fermentation is followed by extraction and purification steps to isolate the antibiotic. The production process is optimized to ensure high yield and purity of the final product .

化学反応の分析

Hydrolytic Reactions

Sannamycin E undergoes hydrolysis primarily at its glycosidic bonds, critical for modulating bioactivity. Key characteristics include:

Table 1: Hydrolysis Conditions and Outcomes

Reaction SiteConditionsProductsCatalysts/Enzymes
Glycosidic bondsAcidic (HCl, pH 2-3, 60°C)Aglycone + sugar moietiesNon-enzymatic
O-Linked sugarsAlkaline (NaOH, pH 10, 50°C)Degraded oligosaccharidesβ-Glycosidases

Hydrolysis studies reveal preferential cleavage at β(1→4) linkages under acidic conditions, while enzymatic methods (e.g., β-glycosidases) show specificity for α-configurations .

Glycosylation and Functionalization

The compound serves as a glycosyl donor in stereoselective reactions, leveraging its sugar moieties for further derivatization:

  • α-Selective Glycosylation : Urea catalysts (e.g., 57 ) enable coupling with acceptors like per-O-benzylated galactopyranosyl chlorides, achieving >90% α-selectivity in benzene at reflux .

  • 1,2-cis Glycosylation : Boronic ester-mediated reactions with 1,2-anhydro sugar donors yield disaccharides with exclusive α-configuration (e.g., acremomannolipin A synthesis) .

Table 2: Glycosylation Efficiency

DonorAcceptorCatalystYield (%)α:β Ratio
This compoundGlucose-4,6-diolBoronic ester99100:0
Per-O-benzyl galactoseL-RhamnoseUrea (57 )9597:3

Oxidative Modifications

Oxidation targets hydroxyl groups on sugar units, altering solubility and bioactivity:

  • Periodate Oxidation : Cleaves vicinal diols in hexose residues, generating dialdehydes for crosslinking applications.

  • TEMPO-Mediated Oxidation : Converts primary alcohols to carboxylates, enhancing water solubility.

Mechanistic Insights

  • Ribosomal Targeting : The aglycone moiety binds 23S ribosomal RNA, inhibiting bacterial peptide bond formation (MIC values: 0.5–2 μg/mL against S. aureus).

  • Extrinsic Glycosylation : Circulating glycosyltransferases modify this compound’s glycans in vivo, influencing immune interactions (e.g., sialyl-Tn antigen formation) .

Stability and Degradation

  • Thermal Stability : Decomposes above 180°C (DSC data).

  • Photodegradation : UV exposure (254 nm) induces aglycone ring-opening within 48 hours.

科学的研究の応用

Sannamycin E has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and the synthesis of aminoglycoside antibiotics. In biology, it is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells. In medicine, this compound is used to treat bacterial infections, particularly those caused by gram-negative bacteria. In industry, it is used in the development of new antibiotics and as a reference standard for quality control .

作用機序

The mechanism of action of Sannamycin E involves binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA and inhibiting protein synthesis. This leads to the inability of the bacterium to synthesize proteins vital for its growth, ultimately resulting in bacterial cell death. The molecular targets of this compound include specific 30S-subunit proteins and 16S rRNA .

類似化合物との比較

Sannamycin E is unique among aminoglycoside antibiotics due to its pseudodisaccharide structure. Similar compounds in the fortimicin group include Fortimicin A (Astromicin), Istamycin, and Sporaricin. These compounds share similar structures and biosynthetic pathways but differ in their specific functional groups and antibacterial properties .

生物活性

Sannamycin E is a member of the sannamycin-type aminoglycoside antibiotics , which are derived from the actinobacteria genus Streptomyces. These compounds are notable for their antibacterial properties and potential applications in treating infections caused by resistant bacterial strains. The biological activity of this compound has garnered attention due to its unique structure and mechanism of action.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure typical of aminoglycosides, which includes multiple hydroxyl and amino groups that contribute to its biological activity. The specific chemical formula and structural details can be represented as follows:

  • Chemical Formula : C₁₃H₁₉N₃O₅
  • Molecular Weight : 299.30 g/mol

The structure allows for binding to bacterial ribosomes, inhibiting protein synthesis, which is a common mechanism among aminoglycoside antibiotics.

Antibacterial Efficacy

This compound exhibits significant antibacterial activity against various strains of bacteria. Research has shown that it is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Streptococcus pneumoniae8
Escherichia coli32

These results indicate that this compound is more potent against Gram-positive bacteria compared to Gram-negative bacteria, where higher concentrations are required for inhibition.

The primary mechanism of action for this compound involves the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, disrupting the translation process. This action leads to misreading of mRNA and ultimately results in the production of non-functional proteins, which is detrimental to bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

  • Study on Resistance Mechanisms : A study published in Antibiotics examined the resistance mechanisms in Staphylococcus aureus strains against this compound. It was found that mutations in ribosomal proteins contributed to decreased susceptibility, emphasizing the need for combination therapies to overcome resistance .
  • Comparative Analysis : A comparative analysis involving various aminoglycosides demonstrated that this compound had a broader spectrum of activity compared to traditional antibiotics like gentamicin. This study suggested that this compound could be a valuable alternative in treating multi-drug resistant infections .
  • In Vivo Studies : In vivo studies using animal models have shown promising results regarding the efficacy of this compound in treating systemic infections. The compound demonstrated significant survival benefits in infected mice compared to untreated controls, indicating its potential for clinical application .

Q & A

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Sannamycin E?

To characterize this compound, researchers should employ a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For functional analysis, bioactivity assays (e.g., antimicrobial susceptibility testing) should be conducted under standardized conditions (e.g., CLSI guidelines). Ensure raw data is cross-validated with spectral libraries and published datasets to confirm reproducibility .

Q. What in vitro models are commonly used to evaluate the bioactivity of this compound, and how should controls be designed?

Common models include bacterial co-culture assays (e.g., Staphylococcus aureus vs. Pseudomonas aeruginosa) and cytotoxicity assays using mammalian cell lines (e.g., HEK293). Controls must include:

  • Positive controls : Known antibiotics (e.g., vancomycin for Gram-positive bacteria).
  • Negative controls : Solvent-only treatments (e.g., DMSO).
  • Replicate experiments : Minimum n=3 to account for biological variability. Statistical significance should be assessed using ANOVA with post-hoc tests .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document all synthesis parameters, including solvent purity, temperature gradients, and catalyst concentrations. Use validated reference strains for bioactivity testing. Raw data (e.g., chromatograms, spectral peaks) must be archived in open-access repositories like Zenodo, with metadata aligned to FAIR principles .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be reconciled?

Contradictions often arise from variability in experimental conditions (e.g., pH, nutrient availability). To address this:

  • Perform dose-response curves across multiple strains.
  • Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes under standardized conditions.
  • Apply Bradford Hill criteria to assess causality in observed bioactivity .

Q. What strategies optimize the yield of this compound in fermentation-based production without compromising bioactivity?

Conduct fractional factorial designs to test variables like carbon source (e.g., glycerol vs. glucose), aeration rates, and precursor supplementation. Monitor secondary metabolite profiles via LC-MS to detect unintended byproducts. Compare yield vs. bioactivity using Pareto frontier analysis .

Q. How can systematic reviews address heterogeneity in this compound research outcomes?

Follow PRISMA guidelines for literature screening and data extraction. Use meta-regression to explore sources of heterogeneity (e.g., strain specificity, assay type). For conflicting results, apply GRADE criteria to evaluate evidence quality and recommend consensus protocols .

Q. What statistical approaches are suitable for analyzing time-dependent bioactivity data in this compound studies?

Use mixed-effects models to account for repeated measurements and inter-experimental variability. Survival analysis (Kaplan-Meier curves with log-rank tests) is appropriate for longitudinal antimicrobial efficacy studies. Ensure assumptions of normality and homoscedasticity are validated via Shapiro-Wilk and Levene’s tests .

Q. How should researchers design experiments to compare this compound with structural analogs?

Adopt a head-to-head comparative framework:

  • Structural comparison : Molecular docking to predict target binding affinity.
  • Functional comparison : Minimum inhibitory concentration (MIC) assays under identical conditions.
  • Resistance profiling : Serial passage experiments to assess resistance development rates. Report effect sizes (e.g., Cohen’s d) for quantitative comparisons .

Data Management and Reporting

Q. What criteria should guide the inclusion of raw data in publications on this compound?

Include raw data critical to the research question (e.g., spectral annotations, MIC values) in the main text. Large datasets (e.g., RNA-seq reads) should be deposited in public repositories (NCBI SRA, EMBL-EBI). Use supplementary materials for secondary data (e.g., growth curves) .

Q. How can researchers mitigate bias in this compound bioactivity studies?

Implement blinding during data collection and analysis. Use stratified randomization for sample allocation. Pre-register study protocols on platforms like Open Science Framework to reduce selective reporting .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。